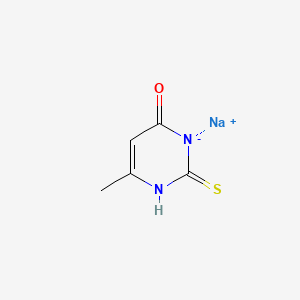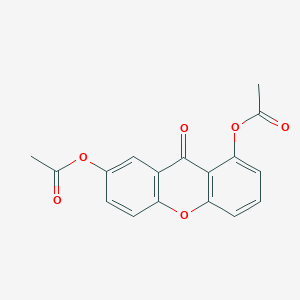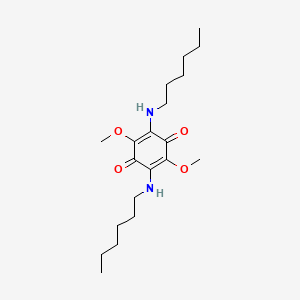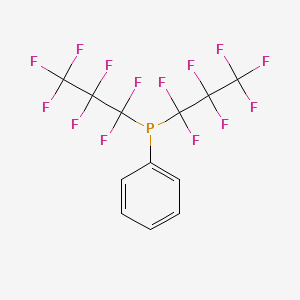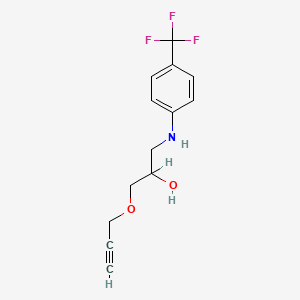
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol is a synthetic organic compound characterized by the presence of a propynyloxy group, a trifluoro-p-toluidino group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol typically involves the following steps:
Formation of the Propynyloxy Group: This can be achieved by reacting propargyl alcohol with an appropriate halide under basic conditions.
Introduction of the Trifluoro-p-toluidino Group: This step involves the reaction of p-toluidine with a trifluoromethylating agent to introduce the trifluoro group.
Coupling Reaction: The final step involves coupling the propynyloxy group with the trifluoro-p-toluidino group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The propynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoro-p-toluidino group can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiolates can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The propynyloxy group can form covalent bonds with active site residues, while the trifluoro-p-toluidino group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. This dual interaction can modulate the activity of the target molecule, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-anilino)-2-propanol: Similar structure but with an anilino group instead of a toluidino group.
1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-m-toluidino)-2-propanol: Similar structure but with a meta-toluidino group instead of a para-toluidino group.
Uniqueness: 1-(2-Propynyloxy)-3-(alpha,alpha,alpha-trifluoro-p-toluidino)-2-propanol is unique due to the specific positioning of the trifluoro-p-toluidino group, which can influence its reactivity and interaction with molecular targets. This positioning can result in distinct biological and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
23452-80-4 |
|---|---|
Formule moléculaire |
C13H14F3NO2 |
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
1-prop-2-ynoxy-3-[4-(trifluoromethyl)anilino]propan-2-ol |
InChI |
InChI=1S/C13H14F3NO2/c1-2-7-19-9-12(18)8-17-11-5-3-10(4-6-11)13(14,15)16/h1,3-6,12,17-18H,7-9H2 |
Clé InChI |
SNLNHWZYMQTTKB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCC(CNC1=CC=C(C=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


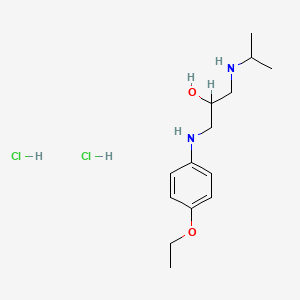

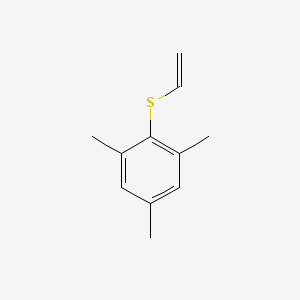
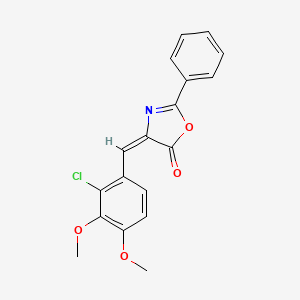
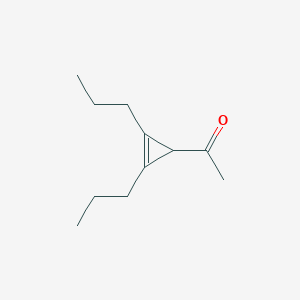
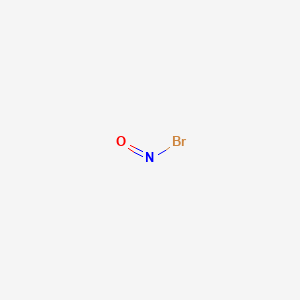

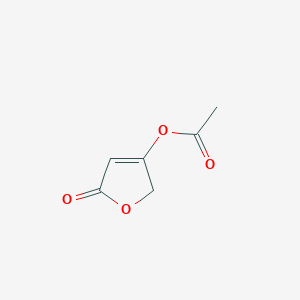

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
